![molecular formula C10H17N3S B1606671 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 482650-81-7](/img/structure/B1606671.png)
5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
“5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol” is a biochemical used for proteomics research . It has a molecular formula of C10H17N3S and a molecular weight of 211.33 .
Molecular Structure Analysis
The InChI code for “5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol” is 1S/C12H19N3O2S/c1-2-15-11(9-6-4-3-5-7-9)13-14-12(15)18-8-10(16)17/h9H,2-8H2,1H3,(H,16,17) .Scientific Research Applications
Pharmaceutical Testing
The compound “5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol” is used in pharmaceutical testing . It is a high-quality reference standard for accurate results .
2. Surface Enhanced Raman Scattering (SERS) Probes Triazole-thiol compounds, such as “1H-1,2,4-Triazole-3-thiol”, have been used in the design of Surface Enhanced Raman Scattering (SERS) based probes for fast and accurate detection of DNA markers . Although not directly mentioned, it’s possible that “5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol” could have similar applications.
Antimicrobial Properties
Compounds with a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety, which “5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol” possesses, have been associated with antimicrobial properties .
Anti-inflammatory Properties
The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety has also been associated with anti-inflammatory properties .
Antifungal Properties
Compounds with a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety have shown antifungal activities .
Antibacterial and Antifungal Activities
2,4-disubstituted thiazole derivatives, which are structurally similar to “5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol”, have demonstrated in vitro antibacterial and antifungal activities .
Mechanism of Action
Target of Action
5-Cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol is a mercapto-substituted 1,2,4-triazole ligand Similar compounds have been known to interact with metal ions, forming luminescent polymers with cadmium (ii) salts .
Mode of Action
It is known to exhibit tautomerism in solution . This property allows it to exist in different structural forms, which could potentially interact with various biological targets in different ways.
Biochemical Pathways
Its ability to form luminescent polymers with cadmium (ii) salts suggests that it may interact with metal ions in biological systems .
properties
IUPAC Name |
3-cyclohexyl-4-ethyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-2-13-9(11-12-10(13)14)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGIOAVPPNZOQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357726 | |
Record name | 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
482650-81-7 | |
Record name | 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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